![molecular formula C21H21N3O2S B2748113 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403727-89-9](/img/no-structure.png)

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

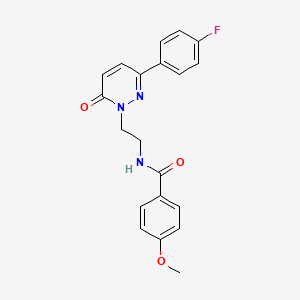

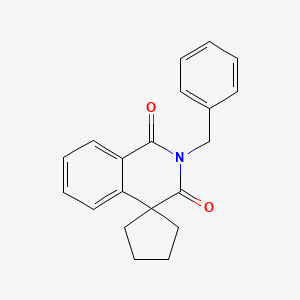

The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The molecule also contains a piperidine ring, which is a common structural element in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a quinazolinone core, a phenyl ring, and a piperidine ring. The piperidine ring is attached to the phenyl ring via a carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

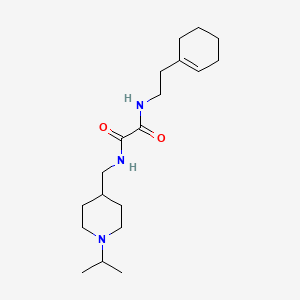

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

A study involving a series of quinazoline derivatives, including structures related to 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one, demonstrated potent and selective alpha 1-adrenoceptor antagonist activity. These compounds were evaluated for their antihypertensive effects, showcasing significant efficacy in spontaneously hypertensive rats. The study's findings suggest that modifications to the phenylpiperazine side chain enhance alpha 1-adrenoceptor affinity, indicating a promising avenue for the development of new antihypertensive agents (Chern et al., 1993).

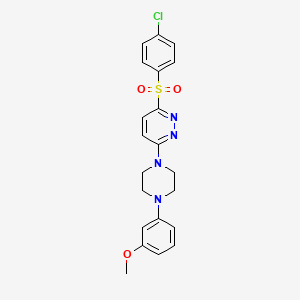

Anticancer Activity and EGFR-Tyrosine Kinase Inhibition

Research on quinazoline derivatives highlighted their potential in anticancer therapy, specifically through the inhibition of EGFR-tyrosine kinase. A novel synthesis approach led to the creation of compounds with significant activity against CNS cancer cell lines. This study not only provided a new methodology for quinazoline synthesis but also identified compounds with promising antitumor activity, suggesting the utility of quinazoline frameworks in cancer treatment (Noolvi & Patel, 2013).

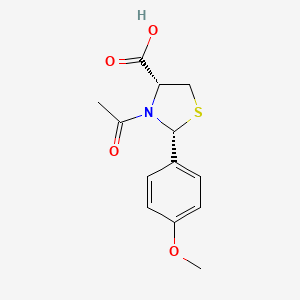

Antibacterial Evaluation and Structural Analysis

The synthesis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was achieved through an efficient S-arylation method. This compound underwent antibacterial assessment, demonstrating activity against specific bacterial strains. The study provides valuable insights into the structural features contributing to the antibacterial properties of quinazolinone derivatives (Geesi, 2020).

H1-Antihistaminic Agents

Quinazolinone derivatives were synthesized and tested for their H1-antihistaminic activity, offering a potential new class of H1-antihistamines. The compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, with minimal sedation effects compared to standard treatments. This research indicates the quinazolinone scaffold's utility in developing safer and more effective antihistamines (Alagarsamy et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of 3-methylpiperidine-1-carboxylic acid, the synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one, and the coupling of the two intermediates to form the final product.", "Starting Materials": [ "Benzene", "Ethanol", "Sodium hydroxide", "Methylamine", "Sulfur", "Chloroform", "3-methylpiperidine", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium sulfide", "Sodium carbonate", "4-nitrophenylamine" ], "Reaction": [ "Synthesis of 3-methylpiperidine-1-carboxylic acid: Benzene is reacted with methylamine and acetic anhydride to form N-methylacetamide. This is then reacted with sulfur and sodium acetate to form N-methylthioacetamide. The N-methylthioacetamide is then hydrolyzed with hydrochloric acid to form 3-methylpiperidine-1-carboxylic acid.", "Synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one: 4-nitrophenylamine is reacted with sulfur and sodium sulfide to form 4-nitrophenylthiol. This is then reacted with 3-methylpiperidine-1-carboxylic acid and sodium carbonate to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-nitro-1H-quinazolin-4-one. The nitro group is then reduced to an amino group using sodium dithionite. The amino group is then reacted with chloroform and sodium hydroxide to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one.", "Coupling of intermediates: 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one is reacted with acetic anhydride and acetic acid to form the acetylated intermediate. This is then reacted with sodium hydroxide to remove the acetyl group and form the final product, 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS-Nummer |

403727-89-9 |

Molekularformel |

C21H21N3O2S |

Molekulargewicht |

379.48 |

IUPAC-Name |

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27) |

InChI-Schlüssel |

VNKIFKVSLLTICO-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate](/img/structure/B2748032.png)

![7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one](/img/structure/B2748033.png)

![6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2748035.png)

![2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2748036.png)

![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)